2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
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Overview
Description
2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE is a complex organic compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-3-trifluoromethylaniline with appropriate reagents to form the desired compound . The reaction conditions typically include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and activity.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or activation of specific biological pathways. This compound may act on enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-trifluoromethylaniline: A precursor in the synthesis of the target compound.
3-(Trifluoromethyl)-o-toluidine: Another trifluoromethylated aromatic amine with similar properties.
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: A related pyrazole derivative with different functional groups.
Uniqueness
2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer enhanced stability, biological activity, and versatility in various applications. The presence of the trifluoromethyl group, in particular, distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
Molecular Formula |
C19H22F3N3O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
InChI |
InChI=1S/C19H22F3N3O/c1-12(11-25-13(2)10-17(24-25)19(20,21)22)18(26)23-16-9-5-7-14-6-3-4-8-15(14)16/h3-4,6,8,10,12,16H,5,7,9,11H2,1-2H3,(H,23,26) |
InChI Key |
CJKYOJFCHAANLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2CCCC3=CC=CC=C23)C(F)(F)F |
Origin of Product |
United States |
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